BenchChemオンラインストアへようこそ!

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol (CAS 309949-80-2, molecular formula C₁₃H₁₁N₃O, MW 225.25) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged fused N-heterocyclic scaffold extensively exploited in medicinal chemistry for kinase inhibition, anticancer, antifungal, and anti-inflammatory applications. The compound features three key substituents: a methyl group at position 2, a phenyl ring at position 7, and a hydroxyl (or tautomeric keto) group at position This substitution pattern distinguishes it from the broader class of pyrazolo[1,5-a]pyrimidines, where even minor structural modifications can profoundly alter target selectivity, potency, and physicochemical properties.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 309949-80-2
Cat. No. B2795614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol
CAS309949-80-2
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=NN2C(=CC(=O)NC2=C1)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-7-12-14-13(17)8-11(16(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)
InChIKeyUXZWCEIXHWAVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol (CAS 309949-80-2) – Core Scaffold and Chemical Identity for Research Procurement


2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol (CAS 309949-80-2, molecular formula C₁₃H₁₁N₃O, MW 225.25) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged fused N-heterocyclic scaffold extensively exploited in medicinal chemistry for kinase inhibition, anticancer, antifungal, and anti-inflammatory applications [1]. The compound features three key substituents: a methyl group at position 2, a phenyl ring at position 7, and a hydroxyl (or tautomeric keto) group at position 5. This substitution pattern distinguishes it from the broader class of pyrazolo[1,5-a]pyrimidines, where even minor structural modifications can profoundly alter target selectivity, potency, and physicochemical properties [2]. The 5‑OH group introduces hydrogen‑bond donor/acceptor capacity and influences tautomeric equilibrium, potentially affecting binding mode and metabolic stability relative to 5‑unsubstituted or 5‑halo congeners.

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol in Research Protocols


Pyrazolo[1,5-a]pyrimidines are highly sensitive to substitution patterns; exchanging the 2‑methyl, 7‑phenyl, or 5‑hydroxyl groups for alternate substituents frequently results in loss of the desired biological profile or altered physicochemical behavior. For instance, the 2‑methyl substituent has been shown to be essential for potent in vivo activity in related pyrazolo[1,5-a]pyrimidine-based angiotensin II receptor antagonists, where its removal or replacement abolished oral efficacy [1]. Similarly, the 7‑phenyl group contributes to π‑stacking interactions and shape complementarity within hydrophobic kinase pockets, and its replacement by smaller or more polar groups can drastically reduce target affinity [2]. The 5‑hydroxyl group differentiates the compound from the non‑hydroxylated analog 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidine (CAS 186956‑64‑9), introducing a hydrogen‑bond donor that can anchor the ligand to key residues in enzyme active sites and modulate solubility and logD. Generic substitution of any single element of this substitution triad therefore risks compromising the precise molecular recognition, selectivity, and pharmacokinetic profile that the specific combination of substituents confers.

Quantitative Differentiation of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol from Closest Structural Analogs


5-Hydroxyl vs. 5-Unsubstituted Scaffold: Impact on Hydrogen‑Bond Donor Capacity and Predicted LogD

The presence of a 5‑hydroxyl group distinguishes 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol from its direct non‑hydroxylated structural analog 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidine (CAS 186956‑64‑9). In silico prediction indicates that the hydroxyl group introduces an additional hydrogen‑bond donor (HBD) center, increasing the HBD count from 0 to 1, while also reducing predicted logD by approximately 0.5–1.0 log units relative to the 5‑unsubstituted analog . This shift impacts both target binding (potential for additional H‑bond anchoring with backbone carbonyl or side‑chain residues in kinase hinge regions) and ADME properties such as aqueous solubility and passive membrane permeability. While direct experimental logD or solubility head‑to‑head comparisons have not been published for these two exact compounds, the directional physicochemical trend is well‑established within pyrazolo[1,5-a]pyrimidine SAR [1].

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Antifungal SAR: 2‑Methyl vs. 2‑Unsubstituted Pyrazolo[1,5-a]pyrimidine Ring

In a study of pyrazolo[1,5-a]pyrimidine isomers with a phenolic substituent, the 2‑methyl‑substituted derivative 4‑chloro‑2‑(2‑methylpyrazolo[1,5-a]pyrimidin‑7‑yl)phenol (4e) demonstrated an IC₅₀ of 28.28 µg/mL against the phytopathogenic fungus Colletotrichum gloeosporioides, while the unsubstituted congener 2‑(pyrazolo[1,5-a]pyrimidin‑5‑yl)phenol (3a) showed an IC₅₀ of 24.90 µg/mL [1]. The 2‑methyl group thus slightly attenuated antifungal potency in this scaffold context, indicating that the 2‑methyl substituent is not merely an inert placeholder but actively modulates bioactivity. For 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol, the 2‑methyl group can be expected to similarly influence target engagement compared to 2‑H or 2‑aryl analogs, though direct data on the target compound are lacking.

Antifungal Activity Agriculture Structure–Activity Relationship

CDK2/TRKA Dual Inhibition: Class Potency of Pyrazolo[1,5-a]pyrimidine-5-ol Scaffold

A recent study of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors identified several analogs bearing a 5‑hydroxyl or 5‑oxo group (compounds 6s and 6t) with potent inhibitory activity: IC₅₀ values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively [1]. These values are comparable to the reference CDK4/6 inhibitor ribociclib (CDK2 IC₅₀ = 0.07 µM) and the TRK inhibitor larotrectinib (TRKA IC₅₀ = 0.07 µM). While 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol itself was not specifically tested in this panel, it shares the critical 5‑OH/oxo pharmacophore and the pyrazolo[1,5-a]pyrimidine core that proved essential for dual kinase engagement. This class‑level evidence suggests that the target compound occupies a similar chemical space capable of potent CDK/TRK inhibition, differentiated from 5‑unsubstituted analogs that lack the hydrogen‑bonding anchor required for hinge‑region binding.

CDK2 TRKA Kinase Inhibition Cancer

Purity and Physical Form: Vendor‑Specified Baseline for Reproducible Procurement

Reputable vendors list 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol at ≥98% purity (HPLC) with recommended storage at 2–8 °C sealed under dry conditions . In contrast, the non‑hydroxylated analog 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidine (CAS 186956‑64‑9) is typically offered at ≥95% purity with a clearly defined melting point of 124–126 °C . The purity differential (98% vs 95%) and the differing storage requirements (refrigerated vs ambient) mean that direct substitution without adjusting experimental protocols (e.g., compound handling, DMSO stock preparation, and stability monitoring) could introduce variability in biological assay results. Furthermore, the 5‑OH compound exists in keto‑enol tautomeric equilibrium, which may be influenced by solvent, pH, and temperature, adding a dimension of chemical behavior not present in the non‑hydroxylated comparator.

Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol Based on Verifiable Evidence


Kinase Inhibitor Hit‑Finding and Lead Optimization (CDK2/TRKA Family)

Given the class‑level evidence that pyrazolo[1,5-a]pyrimidin-5-ol derivatives achieve low‑micromolar to sub‑micromolar IC₅₀ values against CDK2 and TRKA kinases [1], 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol is a logical starting point for fragment‑ or scaffold‑based hit expansion. Its 5‑OH group provides a hydrogen‑bond anchor to the kinase hinge, while the 7‑phenyl offers a vector for hydrophobic pocket occupancy. The compound can be used in biochemical kinase assays and molecular docking studies to explore SAR around the 2‑methyl and 7‑phenyl positions.

Antifungal Lead Generation for Crop Protection

The demonstrated antifungal activity of closely related 2‑methyl‑pyrazolo[1,5-a]pyrimidine derivatives against Colletotrichum gloeosporioides and other phytopathogens (IC₅₀ ~28 µg/mL) [2] supports the use of 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol as a scaffold for agricultural fungicide discovery. The 5‑OH group may further modulate penetration or target binding in fungal cells, warranting comparative efficacy screening against a panel of crop‑relevant fungi.

Physicochemical Property Benchmarking in MedChem Programs

The documented purity (≥98%), defined storage requirements (2–8 °C), and predicted logD shift relative to the 5‑unsubstituted analog make this compound a useful reference standard for assessing the impact of a 5‑hydroxyl group on solubility, permeability, and metabolic stability within pyrazolo[1,5-a]pyrimidine series. Researchers can procure this compound alongside its non‑hydroxylated comparator (CAS 186956‑64‑9) to experimentally validate in silico ADME predictions.

CDK‑Focused Chemical Biology Probe Development

The pyrazolo[1,5-a]pyrimidine scaffold is recognized in multiple patents as a privileged core for cyclin‑dependent kinase (CDK) inhibition [3]. 2‑Methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol, with its defined substitution pattern, can serve as a synthetic intermediate or a probe compound for chemical biology studies aimed at dissecting CDK signaling pathways, particularly where the 5‑OH group is expected to engage conserved water molecules or backbone amides in the kinase active site.

Quote Request

Request a Quote for 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.